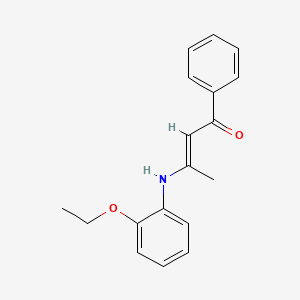
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the cyclopentylethyl side chain imparts unique chemical properties to the molecule, making it a subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The cyclopentylethyl side chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium thiolate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-(2-cyclopentylethyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: 5-(2-cyclopentylethyl)-3-(substituted phenyl)-1,2,4-oxadiazole.
Oxidation: 5-(2-cyclopentylcarbonyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in the para position.
5-(2-cyclopentylethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a nitro group.
5-(2-cyclopentylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group and the cyclopentylethyl side chain in 5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole imparts distinct chemical properties, such as enhanced electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
5-(2-cyclopentylethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-7-3-6-12(10-13)15-16-14(21-17-15)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHNAKNLHSWFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)

![[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B5844766.png)




![(2E)-N-[(2,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)

![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)
